molecular formula C16H18Br2ClNO B1397661 3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1220018-17-6

3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Cat. No. B1397661
CAS RN: 1220018-17-6
M. Wt: 435.6 g/mol
InChI Key: YVDYUQHLZVWIKL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C16H17Br2NO.ClH/c17-13-4-5-14-12(8-13)3-6-15(16(14)18)20-10-11-2-1-7-19-9-11;/h3-6,8,11,19H,1-2,7,9-10H2;1H. This string represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the web search results .

Scientific Research Applications

Monoamine Transporter Activity

  • A study explored the synthesis and monoamine transporter activity of piperidine-based analogues, including compounds similar to 3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride. These compounds showed potential as dopamine and serotonin reuptake inhibitors, suggesting their relevance in the study of neurotransmitter systems (Tamiz et al., 2000).

Polymorphism in Supramolecular Hosts

  • Research on a piperidine substituted methyl 3-hydroxy-2-naphthoate, closely related to the compound , revealed insights into polymorphism. This study is significant for understanding the molecular structure and interactions in supramolecular hosts (Sahoo et al., 2020).

Growth-Promoting Activity in Agriculture

  • Another research focused on the synthesis of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols, closely related to the compound, and found high growth-promoting activity in certain agricultural applications (Omirzak et al., 2013).

Nanotechnology Applications

  • A study on the use of nano magnetite for the synthesis of aryl(piperidin-1-yl)methyl)naphthalene-2-ol, a similar compound, highlights the potential of this compound in nanotechnology and ultrasound irradiation applications (Mokhtary & Torabi, 2017).

Medicinal Chemistry and Drug Design

  • In the field of medicinal chemistry, research has been conducted on the molecular interaction of antagonist compounds with cannabinoid receptors, where piperidine derivatives similar to the compound were used (Shim et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the web search results .

properties

IUPAC Name

3-[(1,6-dibromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Br2NO.ClH/c17-13-4-5-14-12(8-13)3-6-15(16(14)18)20-10-11-2-1-7-19-9-11;/h3-6,8,11,19H,1-2,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDYUQHLZVWIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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